REACTION_SMILES
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[Al+3:15].[Cl-:14].[Cl-:16].[Cl-:17].[Cl:1][CH2:2][CH2:3][C:4](=[O:5])[NH:6][c:7]1[c:8]([OH:13])[cH:9][cH:10][cH:11][cH:12]1>>[CH2:2]1[CH2:3][C:4](=[O:5])[NH:6][c:7]2[c:8]([OH:13])[cH:9][cH:10][cH:11][c:12]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCCl)Nc1ccccc1O
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Name
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Type
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product
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Smiles
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O=C1CCc2cccc(O)c2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |